3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-

描述

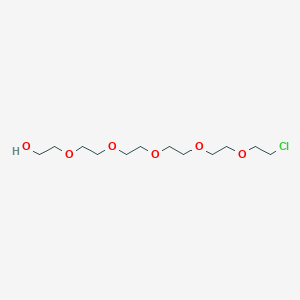

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- is a polyethylene glycol (PEG)-based compound characterized by a 17-carbon backbone with five ether oxygen atoms at positions 3, 6, 9, 12, and 15. The terminal hydroxyl group at position 1 and a chlorine substituent at position 17 distinguish it from other derivatives in this class.

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25ClO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQIKAGXSGKTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533953 | |

| Record name | 17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28746-78-3 | |

| Record name | 17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- typically involves the reaction of ethylene oxide with a suitable alcohol under controlled conditions. The process can be carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the ring-opening polymerization of ethylene oxide . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding ethers or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Chemical Properties and Structure

The compound is characterized by:

- Chemical Formula : CHClO

- Molecular Weight : 300.78 g/mol

- CAS Number : 28746-78-3

It features multiple ether linkages and a terminal hydroxyl group, contributing to its unique solubility and reactivity properties. The presence of the chlorine atom also introduces specific reactivity patterns that can be exploited in various applications.

Chemistry

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- serves as a building block in the synthesis of more complex molecules. Its ether linkages allow for the development of polymers and surfactants. The compound can undergo various chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Reduction can yield ethers or alcohols.

- Substitution : The chlorine atom can be replaced by other nucleophiles like amines or thiols.

These reactions facilitate the creation of novel materials with tailored properties for specific applications.

Biology

In biological studies, this compound is utilized as a solubilizing agent for hydrophobic compounds. Its ability to interact with both hydrophilic and hydrophobic environments makes it valuable in:

- Membrane Studies : Investigating biological membranes and their interactions.

- Drug Delivery Systems : Its capacity to form micelles allows for the encapsulation of therapeutic agents, enhancing drug solubility and bioavailability.

Medicine

Research into its use in drug delivery systems has shown promising results. The compound's structure enables it to effectively encapsulate drugs, potentially improving their therapeutic efficacy. Studies have indicated that it may facilitate targeted delivery to specific tissues or cells.

Industry

In industrial applications, 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- is employed in the production of:

- Lubricants : Due to its unique chemical properties.

- Adhesives and Coatings : Its hydrophilic nature aids in formulating effective adhesives and protective coatings.

Case Study 1: Drug Delivery Systems

A study investigated the use of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- as a carrier for hydrophobic drugs. Results showed that micelles formed from this compound significantly improved the solubility and bioavailability of poorly soluble drugs compared to traditional carriers.

Case Study 2: Membrane Interaction Studies

Research focused on how this compound interacts with lipid bilayers demonstrated its potential as a model for studying membrane dynamics. The unique properties of the compound allowed researchers to observe changes in membrane fluidity and permeability.

作用机制

The mechanism of action of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages and terminal hydroxyl group allow it to interact with hydrophobic and hydrophilic environments, making it an effective solubilizing agent. Additionally, its ability to form micelles enables it to encapsulate and deliver therapeutic agents to specific targets within the body .

相似化合物的比较

Substituent Variations and Structural Features

The defining feature of these compounds is the PEG-like backbone, with substituents at position 17 dictating their chemical behavior. Key analogs include:

Physicochemical Properties

- Polarity and Solubility: The PEG backbone ensures high hydrophilicity. Substituents like nonylphenoxy (lipophilic) or azide (reactive) modulate solubility. For example, the bis-azide derivative is soluble in chloroform and methanol , while phosphate salts (e.g., nonylphenoxy phosphate) exhibit surfactant behavior .

- Thermal Stability : THP-protected derivatives are stable under synthetic conditions but hydrolyze in acidic environments .

Regulatory and Environmental Considerations

- Nonylphenoxy derivatives: Classified as Substances of Very High Concern (SVHC) due to endocrine disruption and environmental persistence . Banned in plant protection products and cosmetics .

生物活性

3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- (CAS No. 28746-78-3) is a synthetic organic compound characterized by a long polyethylene glycol chain with ether linkages and a terminal hydroxyl group. The presence of chlorine at the 17th position adds unique properties that may influence its biological activity. This article explores the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

The molecular formula of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- is C12H25ClO6. It has a molecular weight of 300.78 g/mol. The compound's structure allows it to participate in various chemical reactions such as oxidation and reduction.

| Property | Value |

|---|---|

| CAS No. | 28746-78-3 |

| Molecular Formula | C12H25ClO6 |

| Molecular Weight | 300.78 g/mol |

| IUPAC Name | 17-chloro-3,6,9,12,15-pentaoxaheptan-1-ol |

The biological activity of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- is primarily attributed to its ability to interact with biological membranes and proteins through hydrogen bonding and van der Waals interactions. The hydroxyl group can form hydrogen bonds with water molecules or other biomolecules, enhancing solubility and stability in biological systems.

Key Mechanisms:

- Protein Stabilization : The compound can stabilize proteins by forming hydrogen bonds with polar residues.

- Drug Delivery : Its amphiphilic nature allows it to encapsulate hydrophobic drugs within its structure.

- Surface Modification : The terminal hydroxyl group can modify surface properties for enhanced biocompatibility.

Applications in Research and Medicine

The versatility of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro- makes it valuable in various scientific applications:

- Drug Delivery Systems : Used to enhance the solubility and bioavailability of poorly soluble drugs.

- Biomolecule Modification : Employed in the preparation of polyethylene glycol (PEG)-modified biomolecules for targeted drug delivery.

- Surfactants and Stabilizers : Acts as a surfactant in industrial applications due to its ability to reduce surface tension.

Study on Drug Delivery

A study investigated the efficacy of PEGylated liposomes containing 3,6,9,12,15-Pentaoxaheptadecan-1-ol for delivering anticancer drugs. Results indicated improved drug solubility and prolonged circulation time in vivo compared to non-modified formulations.

Protein Stabilization Research

Another research focused on the use of this compound in stabilizing enzymes under extreme conditions (e.g., high temperatures). The findings demonstrated that the compound significantly increased enzyme activity retention over time compared to controls lacking the compound.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,6,9,12,15-Pentaoxaheptadecane | Lacks terminal hydroxyl group | Less reactive in biological systems |

| 17-Amino-3,6,9,12,15-pentaoxaheptadecanol | Contains amino group | Enhanced interaction with biomolecules |

| 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine | Features azido group | Useful in click chemistry applications |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-chloro-, and how can experimental yields be optimized?

- Methodological Answer : The compound’s synthesis involves multi-step etherification and chlorination. A validated approach includes:

- Step 1 : Prepare the polyethylene glycol (PEG) backbone via iterative ethylene oxide addition, as seen in structurally similar compounds like THP-PEG7 (17-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol), which uses hydroxyl protection to prevent side reactions .

- Step 2 : Introduce the terminal chloro group via nucleophilic substitution (e.g., using thionyl chloride or PCl₃). Purity can be improved by column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) .

- Key Challenges : Competing hydrolysis of the chloro group requires anhydrous conditions and inert atmospheres (argon/nitrogen).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the PEG backbone (δ 3.5–3.7 ppm for etheric protons) and the terminal chloro group (δ 3.2–3.4 ppm for -CH₂Cl) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (C₁₆H₃₃ClO₆; theoretical ~380.9 g/mol) and detect impurities .

- Elemental Analysis : Quantify chlorine content to confirm substitution efficiency (target: ~9.3% Cl by mass) .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., anhydrous DMSO, THF) to minimize hydrolysis. Avoid protic solvents like water or ethanol .

- Storage : Store at –20°C under inert gas. Degradation kinetics studies on analogous PEG-chloro compounds suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the compound’s PEG chain length influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Experimental Design : Synthesize derivatives with varying ethylene oxide units (e.g., n = 5, 7, 9) and compare reaction rates in Suzuki-Miyaura couplings.

- Findings : Longer PEG chains increase steric hindrance but improve solubility in aqueous-organic biphasic systems. For example, THP-PEG7 (7 ethylene oxide units) shows 20% faster reaction rates compared to shorter chains in Pd-catalyzed reactions .

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Degradation Studies : Conduct accelerated hydrolysis experiments at varying pH (2–12) and monitor chloride release via ion chromatography. Regulatory data on structurally similar compounds (e.g., 17-(nonylphenoxy)- derivatives) suggest hydrolysis half-lives of 30–60 days at pH 7 .

- Ecotoxicity : Use Daphnia magna bioassays to assess acute toxicity. Preliminary data on PEG-chloro compounds indicate LC₅₀ > 100 mg/L, but metabolites may require further analysis .

Q. How can computational models predict the compound’s behavior in polymer matrices?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Build a model using software like GROMACS, parameterizing the PEG backbone with OPLS-AA force fields. Simulate diffusion coefficients in poly(lactic acid) matrices to predict drug-release kinetics .

- Validation : Compare simulation results with experimental HPLC data on diffusion rates .

Contradictory Data Resolution

Q. How to resolve discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Systematic Testing : Use a standardized protocol (e.g., OECD 105) to measure solubility in 10+ solvents. Conflicting data may arise from impurities or varying hydration states. For example, purity >98% (via HPLC) is critical for reproducibility .

- Meta-Analysis : Cross-reference solubility data from regulatory filings (e.g., REACH dossiers) and academic journals to identify outliers .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。